Lipophilicity Enhancement: LogP Shift from Methoxy to Trifluoromethoxy
The ortho‑trifluoromethoxy group confers a substantial increase in lipophilicity relative to a methoxy substituent. Comparison of computed LogP values between 2‑(trifluoromethoxy)benzoic acid and 4‑amino‑2‑methoxybenzoic acid illustrates the magnitude of this effect [REFS‑1][REFS‑2]. The higher LogP predicts improved passive membrane permeability, a critical determinant of oral bioavailability and cellular uptake [REFS‑3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2‑(Trifluoromethoxy)benzoic acid: LogP = 3.06 (calculated) [REFS‑1] |
| Comparator Or Baseline | 4‑Amino‑2‑methoxybenzoic acid: LogP = 0.64 (calculated) [REFS‑2] |
| Quantified Difference | ΔLogP ≈ +2.42 (approximately 260‑fold increase in partition coefficient) |
| Conditions | Calculated partition coefficient (octanol/water) using JChem software |
Why This Matters
A LogP difference of 2.42 translates into significantly higher membrane permeability, making the trifluoromethoxy analog more suitable for central nervous system (CNS) and intracellular targets.
- [1] ChemBase. 2‑(Trifluoromethoxy)benzoic acid (CBID:9159). Calculated properties: Log P = 3.0619402. View Source
- [2] ChemBase. 4‑Amino‑2‑methoxybenzoic acid (CBID:39712). Calculated properties: Log P = 0.6442315. View Source
- [3] Tokaryeva, Y. et al. Synthesis, physico‑chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. Journal of Fluorine Chemistry, 2020. (CF₃O‑substituted compounds had higher lipophilicity as compared to methoxy analogues). View Source
